molecular formula C22H25N5O2 B11615596 N-cyclohexyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-39-4

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11615596
CAS No.: 510761-39-4
M. Wt: 391.5 g/mol
InChI Key: SLAMONBSAAHLEI-UHFFFAOYSA-N
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Description

This compound features a triazatricyclic core fused with a tetradeca-pentaene system. Key substituents include a cyclohexyl carboxamide group, a prop-2-enyl (allyl) chain at position 7, and an imino group at position 4. Its molecular complexity and functional diversity make it a candidate for studying reactivity and biological interactions, particularly in medicinal chemistry .

Properties

CAS No.

510761-39-4

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H25N5O2/c1-3-11-26-18(23)16(21(28)24-15-9-5-4-6-10-15)13-17-20(26)25-19-14(2)8-7-12-27(19)22(17)29/h3,7-8,12-13,15,23H,1,4-6,9-11H2,2H3,(H,24,28)

InChI Key

SLAMONBSAAHLEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[840The specific synthetic routes and reaction conditions can vary, but typically involve the use of cyclohexylamine, methylation agents, and other reagents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and oxo groups.

    Substitution: The compound can participate in substitution reactions, particularly at the prop-2-enyl and cyclohexyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The compound’s uniqueness lies in its combination of a triazatricyclic framework and specific substituents. Below is a comparative analysis with structural analogs:

Table 1: Key Structural and Functional Differences
Compound Name Substituent at Position 7 Notable Functional Groups Molecular Weight (g/mol) Key References
Target Compound Prop-2-enyl (allyl) Cyclohexyl carboxamide, imino ~424.5*
N-cyclohexyl-7-(3-hydroxypropyl)-... 3-hydroxypropyl Hydroxypropyl, cyclohexyl ~345.4
N-cyclohexyl-7-propyl-... Propyl Propyl, cyclohexyl ~396.4*
6-imino-11-methyl-N-(1-phenylethyl)-7-prop-2-enyl-... Prop-2-enyl, phenylethyl Phenylethyl, imino ~452.5*
7-Ethyl-6-imino-2-oxo-... Ethyl Ethyl, carboxamide 283.29

*Estimated based on structural analogs.

Key Observations:

Substituent Flexibility :

  • The allyl group in the target compound enhances reactivity compared to saturated chains (e.g., propyl or ethyl) due to its unsaturated bond, enabling conjugate addition or polymerization reactions .
  • The hydroxypropyl variant () exhibits improved solubility in polar solvents, which may influence bioavailability .

Biological Activity :

  • Compounds with aromatic substituents (e.g., phenylethyl in ) show enhanced antimicrobial and anticancer properties, likely due to π-π interactions with biological targets .
  • The pyridinylmethyl derivative () demonstrates higher enzyme inhibition potency, attributed to the nitrogen-rich aromatic system .

Synthetic Considerations :

  • Multi-step synthesis is common, but the allyl group in the target compound requires careful optimization to avoid side reactions during functionalization .

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